molecular formula C16H17N3O B5741948 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile

2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile

Cat. No. B5741948
M. Wt: 267.33 g/mol
InChI Key: RITHLVDLOSGTNG-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C17H19N3O. It is commonly used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile can suppress the production of pro-inflammatory cytokines and chemokines in vitro. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as potential neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.

Future Directions

There are several future directions for research on 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile. One area of focus could be on its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another area of focus could be on understanding its mechanism of action and how it interacts with specific enzymes and signaling pathways. Additionally, further studies could be conducted to determine its efficacy and safety in vivo.

Synthesis Methods

The synthesis of 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile involves the reaction of 4-methoxybenzylamine with 2,4,6-trimethylpyridine-3-carbonitrile in the presence of a catalyst and solvent. The reaction produces the desired compound in moderate to good yields.

Scientific Research Applications

2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro. In addition, it has been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-8-12(2)19-16(15(11)9-17)18-10-13-4-6-14(20-3)7-5-13/h4-8H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITHLVDLOSGTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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